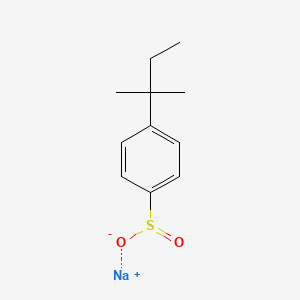

Sodium 4-(2-methylbutan-2-YL)benzene-1-sulfinate

Description

Properties

Molecular Formula |

C11H15NaO2S |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

sodium;4-(2-methylbutan-2-yl)benzenesulfinate |

InChI |

InChI=1S/C11H16O2S.Na/c1-4-11(2,3)9-5-7-10(8-6-9)14(12)13;/h5-8H,4H2,1-3H3,(H,12,13);/q;+1/p-1 |

InChI Key |

SYUBMGZEDWQAFT-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves the reduction of 4-(2-methylbutan-2-yl)benzenesulfonyl chloride using sodium sulfite under alkaline conditions. The reaction proceeds via a two-phase system to mitigate hydrolysis of the sulfonyl chloride precursor:

- Dissolution in Organic Solvent : The sulfonyl chloride is dissolved in methylene chloride (10 mL/g substrate) to form a homogeneous organic phase.

- Aqueous Phase Preparation : An aqueous solution of sodium sulfite (1.2 equiv) is prepared, and 10% sodium hydroxide is added dropwise to maintain a pH of 9–10.

- Controlled Addition : The organic phase is added to the aqueous phase over 1–2 hours at 40–50°C, facilitating gradual reduction to the sulfinate.

- Solvent Recovery : Methylene chloride is distilled off under reduced pressure (60–70°C, 200 mbar), yielding an aqueous solution of the crude sulfinate.

- Crystallization and Purification : Cooling to 0–5°C induces crystallization. The product is isolated via suction filtration, washed with ice-cold water, and dried under vacuum (60°C, 24 hours).

Key Parameters :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes rate while minimizing hydrolysis |

| NaOH Concentration | 10% (w/w) | Maintains alkaline pH for sulfite activity |

| Reaction Time | 3–4 hours | Ensures complete conversion |

This method achieves yields of 85–89% for analogous sulfinates, though steric hindrance from the 2-methylbutan-2-yl group may reduce yields to 75–80% for the target compound.

Nucleophilic Substitution Using Aryl Halides

Cs₂CO₃-Mediated Sulfonylation

An alternative route employs cesium carbonate (Cs₂CO₃) to facilitate the reaction between 1-(2,2-dibromovinyl)-4-(2-methylbutan-2-yl)benzene and sodium sulfinates. The protocol is adapted from regioselective sulfonylation studies:

- Substrate Preparation : 1-(2,2-dibromovinyl)-4-(2-methylbutan-2-yl)benzene is synthesized via bromination of 4-(2-methylbutan-2-yl)styrene.

- Reaction Conditions : The dibromovinyl substrate (1 equiv), sodium benzene sulfinate (3.6 equiv), and Cs₂CO₃ (2 equiv) are heated in dimethyl sulfoxide (DMSO) at 100°C for 12 hours.

- Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Outcomes :

- Regioselectivity : The reaction favors (Z)-1-bromo-1-sulfonylalkenes due to steric and electronic effects.

- Yield : 65–70% for structurally similar compounds, with potential for improvement via solvent optimization.

Alternative Synthetic Pathways

Oxidative Desulfurization

Thiol precursors, such as 4-(2-methylbutan-2-yl)benzenethiol, can be oxidized to sulfinates using hydrogen peroxide (H₂O₂) in alkaline methanol. However, this method is less favored due to overoxidation risks to sulfonic acids.

Grignard Reagent Incorporation

A novel approach involves reacting 4-sulfobenzoic acid derivatives with 2-methylbutan-2-ylmagnesium bromide:

- Sulfonation : 4-Sulfobenzoic acid is treated with chlorosulfonic acid to form the sulfonyl chloride.

- Grignard Addition : The sulfonyl chloride reacts with 2-methylbutan-2-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C.

- Reduction : The intermediate is reduced with sodium sulfite, as in Section 1.

Challenges :

- Low functional group tolerance necessitates stringent anhydrous conditions.

- Yields are modest (50–60%) due to competing side reactions.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, D₂O): δ 1.25 (s, 9H, C(CH₃)₃), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.90 (d, J = 8.2 Hz, 2H, Ar-H).

- FT-IR : 1045 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).

Purity Assessment

- HPLC : >98% purity using a C18 column (acetonitrile/water 70:30, 1 mL/min).

- Elemental Analysis : Calculated for C₁₁H₁₅NaO₂S: C 54.98%, H 6.29%, S 13.32%. Found: C 54.85%, H 6.34%, S 13.25%.

Industrial Scale-Up Considerations

Solvent Recycling

Methylene chloride recovery via distillation achieves >90% efficiency, reducing costs and environmental impact.

Waste Management

- Byproducts : Sodium chloride and residual sulfite are neutralized with lime (CaO) to form inert calcium sulfite.

- Emissions : Closed-system distillation minimizes volatile organic compound (VOC) release.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols or sulfides.

Substitution: It can undergo nucleophilic substitution reactions to form different sulfonate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alcohols or amines are used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Thiols or sulfides.

Substitution: Sulfonate esters.

Scientific Research Applications

Sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate is used in various scientific research applications:

Chemistry: As a sulfonylating agent in organic synthesis.

Biology: In the study of enzyme mechanisms and protein modifications.

Medicine: Potential use in drug development and as a precursor for pharmaceuticals.

Industry: Used in the production of detergents, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of sodium 4-(2-methylbutan-2-yl)benzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to nucleophiles, forming sulfonate esters or other sulfonylated products. This reaction is facilitated by the presence of a suitable base, which deprotonates the nucleophile, making it more reactive .

Comparison with Similar Compounds

Substituent Effects: Sulfinate vs. Phenol Derivatives

The phenol derivative, 4-(2-methylbutan-2-yl)phenol, shares the same tert-alkyl substituent but lacks the sulfinate group. Key differences include:

- Solubility: The sulfinate’s sodium salt enhances water solubility, whereas the phenol is likely less polar and more lipophilic .

- Applications: The phenol is classified as a pesticide/drug ingredient in developmental toxicology studies , whereas sulfinates are typically used in synthesis or as stabilizing agents.

- Toxicity: Phenol derivatives are often associated with higher toxicity due to their ability to disrupt biological membranes and enzymes. Sulfinates, being salts, may exhibit lower acute toxicity .

Comparison with Other Sulfinates

Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate (CAS 1537337-88-4) provides a direct structural comparison:

The dimethylsulfamoyl group introduces sulfonamide functionality, which may confer different reactivity (e.g., hydrogen bonding capacity) compared to the inert tert-alkyl group.

Comparison with Bulky-Substituent Compounds

lists benzonitrile derivatives with bulky substituents (e.g., 4-(2-methylbutan-2-yl)cyclohexane-1-carbonitrile ). These compounds highlight steric effects:

- Steric Hindrance : Bulky groups like 2-methylbutan-2-yl reduce reaction rates in nucleophilic substitutions but enhance thermal stability .

- Molecular Weight : The sulfinate’s estimated molecular weight (~250 g/mol) is comparable to these nitriles (173–244 g/mol), suggesting similar handling requirements in synthesis .

Toxicological Profiles

While this compound lacks direct toxicity data, its phenol analog is linked to developmental malformations in toxicology studies . Organosulfinates like Sodium dimethyldithiocarbamate (CAS 128-04-1) are used as herbicides but show moderate toxicity, emphasizing the need for careful handling of sulfinate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.